Canertinib

Vue d'ensemble

Description

C'est un inhibiteur irréversible des tyrosine kinases qui a une activité contre le récepteur du facteur de croissance épidermique (EGFR), le récepteur 2 du facteur de croissance épidermique humain (HER-2) et ErbB-4 . Malgré ses résultats initiaux prometteurs, le développement de Canertinib a été arrêté par Pfizer en 2015 .

Applications De Recherche Scientifique

Canertinib has been extensively studied for its applications in:

Chemistry: As a model compound for studying irreversible inhibitors and their interactions with target proteins.

Biology: Investigating the role of tyrosine kinases in cellular signaling and cancer progression.

Industry: Development of targeted therapies and personalized medicine approaches.

Mécanisme D'action

Target of Action

Canertinib is a pan-erbB tyrosine kinase inhibitor . It primarily targets the Epidermal Growth Factor Receptor (EGFR) , Human Epidermal growth factor Receptor 2 (HER2) , and ErbB-4 . These receptors are members of the protein tyrosine kinase family, and their malfunction can lead to various types of cancer .

Mode of Action

This compound interacts with its targets by inhibiting the phosphorylation of both Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (AKT) . This effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 .

Biochemical Pathways

The inhibition of EGFR, HER2, and ErbB-4 by this compound disrupts the signaling pathways of all EGFR family members, which includes HER1, HER2, HER3, and HER4 . This disruption affects tumor metabolism, proliferation, and hypoxia .

Result of Action

The action of this compound significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET . It has been shown to effectively inhibit the growth of esophageal squamous cell carcinoma .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound has been reported as a substrate for the transporter protein OATP1B3 . Interaction of this compound with OATP1B3 may alter its hepatic disposition and can lead to transporter mediated drug-drug interactions .

Analyse Biochimique

Biochemical Properties

Canertinib interacts with several enzymes and proteins, including the ErbB family of receptors, which includes EGFR (ErbB1), HER-2 (ErbB2), and ErbB4 . It demonstrates activity against all catalytically active members of the ErbB family . The nature of these interactions involves the inhibition of tyrosine kinase activity, which is crucial for the activation of these receptors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It effectively inhibits the growth of esophageal squamous cell carcinoma, which co-expresses both EGFR and HER2, by inhibiting the phosphorylation of both MAPK and AKT . This inhibition disrupts the signaling pathways that these proteins are involved in, affecting cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the inhibition of tyrosine kinase activity in the ErbB family of receptors . This inhibition prevents the phosphorylation of intracellular tyrosine residues, disrupting the activation of diverse signaling pathways . This results in changes in gene expression and impacts the function of the cell at the molecular level .

Temporal Effects in Laboratory Settings

It is known that this compound treatment significantly affects tumor metabolism, proliferation, and hypoxia as determined by PET .

Dosage Effects in Animal Models

In a zebrafish model, a significant dose-dependent this compound ototoxicity was observed . This compound ototoxicity was further confirmed in two mouse models with different genetic backgrounds .

Metabolic Pathways

It is known that this compound inhibits the tyrosine kinase activity of the ErbB family of receptors, which are involved in various cellular signaling pathways .

Transport and Distribution

This compound has been reported as a substrate for the transporter protein OATP1B3 . Interaction of this compound with OATP1B3 may alter its hepatic disposition and can lead to transporter-mediated drug-drug interactions .

Subcellular Localization

The ErbB receptors, which this compound targets, are localized to the cell membrane where they are activated by ligand to trigger a network of signaling pathways .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Canertinib subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former différents dérivés de quinazoline.

Réduction : Les réactions de réduction peuvent modifier le cycle quinazoline, affectant son activité biologique.

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution .

Applications de la recherche scientifique

This compound a été étudié de manière approfondie pour ses applications dans :

Chimie : En tant que composé modèle pour l'étude des inhibiteurs irréversibles et de leurs interactions avec les protéines cibles.

Biologie : Investigation du rôle des tyrosine kinases dans la signalisation cellulaire et la progression du cancer.

Industrie : Développement de thérapies ciblées et d'approches de médecine personnalisée.

Mécanisme d'action

This compound exerce ses effets en inhibant de manière irréversible l'activité des tyrosine kinases d'EGFR, HER-2 et ErbB-4 . Cette inhibition empêche la phosphorylation des molécules de signalisation en aval telles que MAPK et AKT, qui sont essentielles à la prolifération et à la survie cellulaires . En bloquant ces voies, this compound réduit efficacement la croissance tumorale et les métastases .

Comparaison Avec Des Composés Similaires

Canertinib fait partie d'une classe de composés appelés inhibiteurs pan-ErbB. Parmi les composés similaires, citons :

Activité Biologique

Canertinib, also known as CI-1033, is an irreversible, non-selective inhibitor of the epidermal growth factor receptor (EGFR) and other members of the ERBB family. It has been investigated for its potential therapeutic applications in various cancers, particularly those driven by aberrant EGFR signaling. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in preclinical and clinical studies, and associated case studies.

This compound functions by irreversibly binding to the tyrosine kinase domain of EGFR, leading to inhibition of receptor autophosphorylation. This blockade results in decreased downstream signaling through pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.

Key Features

- Type : Irreversible EGFR inhibitor

- IC50 : Approximately 7.4 nM for EGFR .

- Targeted Pathways : Inhibits autophosphorylation of erbB2 and blocks downstream signaling pathways.

In Vitro Studies

- Cell Proliferation Inhibition : this compound has shown significant inhibition of cell proliferation in various cancer cell lines. For instance, in ovarian cancer cell lines OVCAR-5 and SKOV-3, combined treatment with this compound and a c-Met inhibitor (PHA665752) resulted in a marked reduction in the expression of proliferative markers such as PCNA .

- Signaling Pathway Modulation : The treatment with this compound significantly reduced levels of phosphorylated EGFR (p-EGFR) and total EGFR expression. Additionally, it affected downstream signaling proteins like Akt and Erk, indicating its broad impact on cellular signaling networks .

In Vivo Studies

Preclinical models have demonstrated that this compound can induce ototoxicity at certain doses, as observed in zebrafish and mouse models. This effect underscores the importance of dose management in therapeutic applications .

Efficacy in Clinical Trials

This compound has been evaluated in various clinical settings:

- Phase II Trials : Initial trials suggested that this compound could be effective in patients with advanced solid tumors. However, comprehensive data on patient outcomes remain limited.

- Adverse Effects : Common adverse effects reported include diarrhea, asthenia, stomatitis, and rash; however, specific studies on ototoxicity have not been extensively documented in clinical settings .

Table 1: Summary of Clinical Findings

| Study Type | Population | Dosage | Results |

|---|---|---|---|

| Phase II Trials | Advanced solid tumors | 450 mg/day | Mixed results; need for further investigation |

| Preclinical Models | Zebrafish & mice | 30 mg/kg/day | Induced ototoxicity at higher doses |

| Combination Study | Ovarian cancer cells | 3 µM + 1 µM | Significant reduction in PCNA expression |

Case Studies

Several case studies have highlighted the potential utility of this compound:

- Ovarian Cancer Treatment : A combination therapy involving this compound demonstrated greater efficacy than single-agent treatments in reducing tumor growth markers in ovarian cancer models .

- Resistance Mechanisms : Research indicates that while this compound is effective against certain mutations, resistance can develop over time, necessitating ongoing research into combination therapies or next-generation inhibitors .

Propriétés

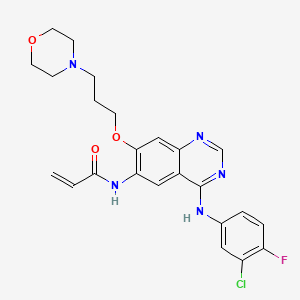

IUPAC Name |

N-[4-(3-chloro-4-fluoroanilino)-7-(3-morpholin-4-ylpropoxy)quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClFN5O3/c1-2-23(32)30-21-13-17-20(14-22(21)34-9-3-6-31-7-10-33-11-8-31)27-15-28-24(17)29-16-4-5-19(26)18(25)12-16/h2,4-5,12-15H,1,3,6-11H2,(H,30,32)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZCMEYTWSXEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048943 | |

| Record name | Canertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CI-1033 effectively inhibits the growth of esophageal squamous cell carcinoma which co-expresses both EGFR and HER2 with the inhibition of phosphorylation of both MAPK and AKT. Some studies suggest that CI-1033 holds significant clinical potential in esophageal cancer. | |

| Record name | Canertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

267243-28-7 | |

| Record name | Canertinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267243-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canertinib [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267243287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05424 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Canertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C78W1K5ASF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.